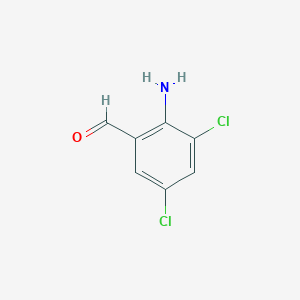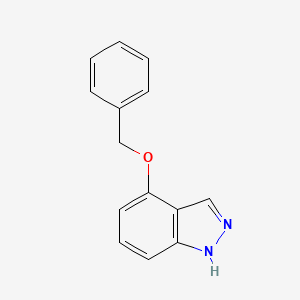
3-(Azidomethyl)-5-methyl-1,2-oxazole
Vue d'ensemble
Description
3-(Azidomethyl)-5-methyl-1,2-oxazole is a heterocyclic organic compound characterized by the presence of an azidomethyl group attached to the oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The azide group in the molecule is particularly notable for its high reactivity, making it a valuable intermediate in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azidomethyl)-5-methyl-1,2-oxazole typically involves the introduction of the azidomethyl group to the oxazole ring. One common method involves the bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB). This process forms the oxetane ring, which is then subjected to azidation to replace the bromide substituents with azide ions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and azidation processes, utilizing continuous flow reactors to ensure efficient and safe handling of reactive intermediates. The use of phase-transfer catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azidomethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via azide-alkyne cycloaddition (click chemistry).
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can engage in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts and alkynes.
Major Products
Triazoles: Formed from azide-alkyne cycloaddition.
Amines: Formed from the reduction of the azide group.
Applications De Recherche Scientifique
3-(Azidomethyl)-5-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules through click chemistry.
Industry: Utilized in the production of energetic materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Azidomethyl)-5-methyl-1,2-oxazole primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and bioorthogonal. This reactivity is exploited in click chemistry for labeling and functionalizing biomolecules without interfering with biological processes . Additionally, the azide group can be reduced to an amine, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Similar in structure but with two azidomethyl groups attached to an oxetane ring.
3-Azidomethyl-3-methyloxetane: Another azidomethyl-substituted oxetane with similar reactivity.
Uniqueness
3-(Azidomethyl)-5-methyl-1,2-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical properties compared to oxetane derivatives. The presence of the azidomethyl group on the oxazole ring allows for specific reactivity patterns, making it a versatile intermediate in organic synthesis and material science .
Propriétés
IUPAC Name |
3-(azidomethyl)-5-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c1-4-2-5(8-10-4)3-7-9-6/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWJOVJVWIVBYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634178 | |
| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154016-53-2 | |
| Record name | 3-(Azidomethyl)-5-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















